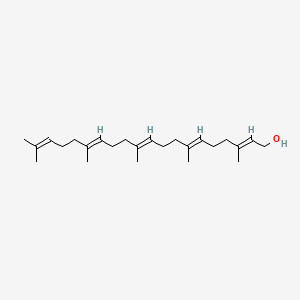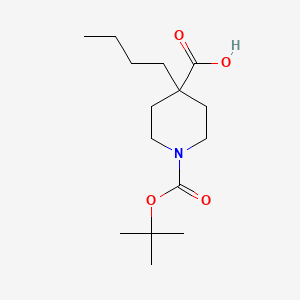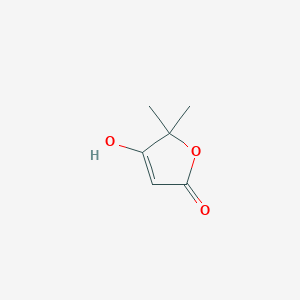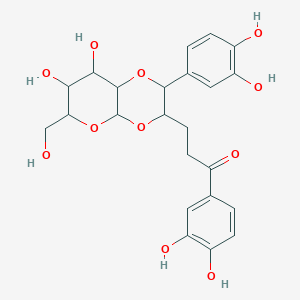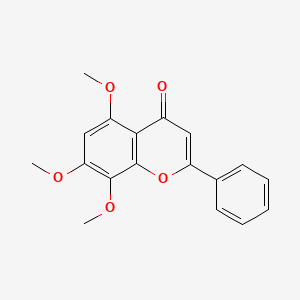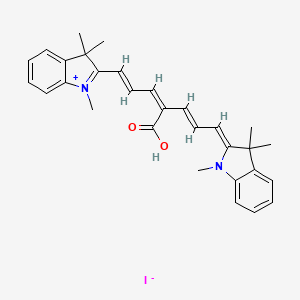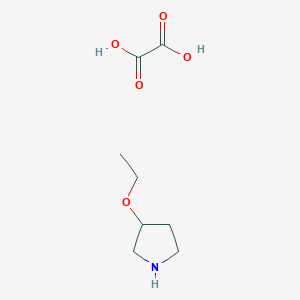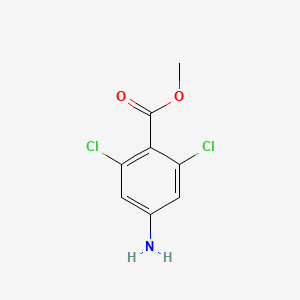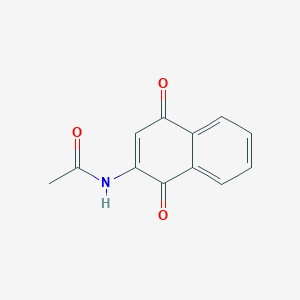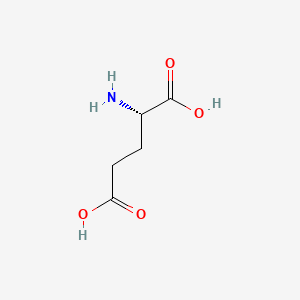
谷氨酸
描述
Glutamic acid (Glu) is an essential amino acid found in proteins and is present in most living organisms. It is one of the most abundant amino acids in the human body and is involved in a variety of metabolic pathways. Glu plays an important role in the synthesis of proteins, neurotransmitter synthesis and energy metabolism. In addition, Glu is also involved in the regulation of gene expression and cell signaling.
科学研究应用
风味增强和减盐
谷氨酸,特别是以谷氨酸钠 (MSG) 的形式,已被研究其在钠含量减少的食物中增强咸味的能力。研究表明,与涉及肌苷二钠 (IMP) 和鸟苷二钠 (GMP) 等核苷酸的处理相比,谷氨酸盐如 MSG 和谷氨酸一铵 (MAG) 在增强咸味方面更有效。谷氨酸的这一特性对于开发低钠食品产品很重要,有助于提供更健康膳食选择,同时不影响口味 (Rocha et al., 2020)。
神经传递和神经保护
谷氨酸在哺乳动物中枢神经系统中作为兴奋性神经递质发挥着至关重要的作用。其过量水平与脑缺血、癫痫和阿尔茨海默病等神经退行性疾病有关。研究一直集中在开发谷氨酸受体拮抗剂作为这些疾病的潜在治疗剂。这些拮抗剂针对 NMDA 和 AMPA 等受体,有望在各种神经退行性疾病中作为神经保护剂 (Catarzi et al., 2007)。
疾病中的谷氨酸转运蛋白
对高亲和力谷氨酸转运蛋白(如谷氨酸/天冬氨酸转运蛋白和兴奋性氨基酸转运蛋白 1)的研究揭示了它们在神经传递终止和谷氨酸清除中的重要性。这些转运蛋白的异常功能与肌萎缩侧索硬化症和阿尔茨海默病等神经退行性疾病有关。了解这些转运蛋白的调节机制对于为这些疾病开发药理干预至关重要 (Gegelashvili & Schousboe, 1997)。
营养作用和临床应用
谷氨酸作为谷氨酰胺,是一种关键营养素,特别是在压力或疾病情况下。它作为快速增殖细胞的燃料,调节酸碱平衡,并且是各种生物分子的前体。建议将补充谷氨酰胺用于危重症患者,以增强营养管理并可能缩短住院时间 (Lacey & Wilmore, 2009)。
电化学传感和检测
谷氨酸传感器,特别是基于微纳结构电极平台的传感器,由于其在临床和食品加工行业中的应用而备受关注。这些传感器的演变、设计和性能特征对于在各种情况下检测谷氨酸至关重要,提高了谷氨酸测量的灵敏度、稳定性和可重复性 (Jamal et al., 2018)。
生物合成和发酵
对发酵食品中乳酸菌的研究表明它们具有谷氨酸生物合成的潜力。这些细菌可以将谷氨酸转化为其他化合物,如 γ-氨基丁酸 (GABA),突出了它们在生产富含谷氨酸的功能性食品中的重要性 (Ishak et al., 2017)。
职业健康中的医疗应用
谷氨酸已被评估其治疗职业氟中毒早期症状的功效。它的使用已显示出在预防接触氟化物化合物的工人的代谢紊乱进展方面的前景,表明在职业健康环境中具有潜在的治疗作用 (Grekhova Td et al., 1994)。
作用机制
Target of Action
Glutamic acid, also known as glutamate, primarily targets glutamate receptors in the brain . These receptors are categorized into two types: ionotropic and metabotropic . The ionotropic receptors include non-NMDA (AMPA and kainate) and NMDA receptors . These receptors play a crucial role in transmitting signals in the brain, contributing to learning and memory .
Mode of Action
Glutamate interacts with its targets, the glutamate receptors, by binding to them and activating them . This activation triggers a series of events leading to the transmission of signals in the brain . . Instead, it is converted into L-glutamine, which the brain uses for fuel and protein synthesis .
Biochemical Pathways
Glutamate is involved in several biochemical pathways. It is synthesized from α-ketoglutarate, an intermediate molecule generated during the Krebs Cycle . Glutamate can also be synthesized from glutamine in the central nervous system through the glutamate-glutamine cycle . Furthermore, glutamate plays a role in the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in GABAergic neurons .
Pharmacokinetics
Glutamic acid exhibits rapid absorption and elimination in the body . There is no significant change in the baseline (pre-dose) glutamic acid concentration throughout its use, indicating no drug accumulation . Its pharmacokinetics can be best described by a one-compartment model with first-order kinetics .
Result of Action
The action of glutamic acid has profound effects at the molecular and cellular levels. As the most abundant excitatory neurotransmitter in the vertebrate nervous system, glutamate regulates appetite, thinking (cognition), increases gut motility, optimizes learning, modulates memory, improves libido, decreases sleep, and contributes to oxidative stress . It also helps nerve cells in the brain send and receive information from other cells .
Action Environment
The action, efficacy, and stability of glutamic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the form in which glutamic acid exists. Under physiological conditions (pH 7), glutamic acid is almost always glutamate, as it loses its positive charge and exists mostly in its negatively charged form . This is important as glutamate is the form that is abundant in the human body and plays a vital role in the central nervous system .
安全和危害
Glutamic acid may form combustible dust concentrations in air . It causes severe skin burns and eye damage . It may also cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, and avoid ingestion and inhalation .
未来方向
Glutamic acid has a versatile role in cell metabolism, participating in TCA cycle supplementation and the biosynthesis of nucleotides, glutathione (GSH), and other nonessential amino acids . This implies that clinical and epidemiological studies are required to assess the potential neuronal harm arising from excessive intake of exogenous glutamic acid .
生化分析
Biochemical Properties
Glutamic acid participates in several biochemical reactions. It interacts with enzymes such as glutamate dehydrogenase and glutamate synthase, which are involved in its synthesis and degradation . Glutamic acid also interacts with various proteins and biomolecules, contributing to the structure and function of these molecules .
Cellular Effects
Glutamic acid influences various types of cells and cellular processes. It plays a crucial role in cell signaling pathways, particularly in the nervous system where it acts as a neurotransmitter . Glutamic acid also impacts gene expression and cellular metabolism, influencing the production of other amino acids and the energy production process .
Molecular Mechanism
At the molecular level, glutamic acid exerts its effects through binding interactions with biomolecules and enzymes. It can activate or inhibit enzymes, influencing the rate of biochemical reactions . Glutamic acid also influences gene expression, impacting the production of proteins and other biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of glutamic acid can change over time. It is a stable molecule, but it can degrade under certain conditions . Long-term effects of glutamic acid on cellular function have been observed in in vitro and in vivo studies .
Metabolic Pathways
Glutamic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors in these pathways, influencing metabolic flux and metabolite levels . Glutamic acid is a key player in the citric acid cycle, playing a crucial role in energy production .
Transport and Distribution
Glutamic acid is transported and distributed within cells and tissues through specific transporters. It can bind to proteins, influencing its localization or accumulation . The distribution of glutamic acid is crucial for its function, particularly in the nervous system where it acts as a neurotransmitter .
Subcellular Localization
Glutamic acid is localized in various subcellular compartments. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of glutamic acid is crucial for its function, influencing its activity and interactions with other molecules .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Glutamic acid involves the conversion of a suitable starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "Acrylonitrile", "Ammonia", "Hydrogen cyanide", "Sodium hydroxide", "Sulfuric acid", "Sodium nitrite", "Sodium sulfite", "Sodium bisulfite", "Sodium nitrate", "Sodium chloride", "Sodium carbonate", "Sodium bicarbonate", "Sodium hydrogencarbonate", "Sodium acetate", "Sodium ethoxide", "Sodium methoxide", "Sodium amide", "Sodium hydride", "Sodium borohydride", "Sodium cyanoborohydride", "Sodium azide", "Sodium nitroprusside", "Sodium thiosulfate", "Sodium sulfide", "Sodium sulfate", "Sodium metabisulfite", "Sodium pyruvate", "Sodium succinate", "Sodium fumarate", "Sodium malate", "Sodium oxalate", "Sodium citrate", "Sodium tartrate", "Sodium benzoate", "Sodium salicylate", "Sodium phenolate", "Sodium phenoxide", "Sodium phthalate", "Sodium carbonate monohydrate", "Sodium bicarbonate monohydrate", "Sodium hydrogencarbonate monohydrate", "Sodium acetate trihydrate", "Sodium ethoxide trihydrate", "Sodium methoxide monohydrate", "Sodium amide monohydrate", "Sodium hydride monohydrate", "Sodium borohydride tetrahydrate", "Sodium cyanoborohydride trihydrate", "Sodium azide trihydrate", "Sodium nitroprusside pentahydrate", "Sodium thiosulfate pentahydrate", "Sodium sulfide nonahydrate", "Sodium sulfate decahydrate", "Sodium metabisulfite monohydrate", "Sodium pyruvate monohydrate", "Sodium succinate hexahydrate", "Sodium fumarate dihydrate", "Sodium malate monohydrate", "Sodium oxalate monohydrate", "Sodium citrate dihydrate", "Sodium tartrate dihydrate", "Sodium benzoate trihydrate", "Sodium salicylate trihydrate", "Sodium phenolate monohydrate", "Sodium phenoxide monohydrate", "Sodium phthalate dihydrate", "Sodium carbonate anhydrous", "Sodium bicarbonate anhydrous", "Sodium hydrogencarbonate anhydrous", "Sodium acetate anhydrous", "Sodium ethoxide anhydrous", "Sodium methoxide anhydrous", "Sodium amide anhydrous", "Sodium hydride anhydrous", "Sodium borohydride anhydrous", "Sodium cyanoborohydride anhydrous", "Sodium azide anhydrous", "Sodium nitroprusside anhydrous", "Sodium thiosulfate anhydrous", "Sodium sulfide anhydrous", "Sodium sulfate anhydrous", "Sodium metabisulfite anhydrous", "Sodium pyruvate anhydrous", "Sodium succinate anhydrous", "Sodium fumarate anhydrous", "Sodium malate anhydrous", "Sodium oxalate anhydrous", "Sodium citrate anhydrous", "Sodium tartrate anhydrous", "Sodium benzoate anhydrous", "Sodium salicylate anhydrous", "Sodium phenolate anhydrous", "Sodium phenoxide anhydrous", "Sodium phthalate anhydrous", "Ammonium chloride", "Ammonium sulfate", "Ammonium nitrate", "Ammonium carbonate", "Ammonium bicarbonate", "Ammonium hydrogencarbonate", "Ammonium acetate", "Ammonium ethoxide", "Ammonium methoxide", "Ammonium amide", "Ammonium hydride", "Ammonium borohydride", "Ammonium cyanoborohydride", "Ammonium azide", "Ammonium nitroprusside", "Ammonium thiosulfate", "Ammonium sulfide", "Ammonium sulfate monohydrate", "Ammonium pyruvate", "Ammonium succinate", "Ammonium fumarate", "Ammonium malate", "Ammonium oxalate", "Ammonium citrate", "Ammonium tartrate", "Ammonium benzoate", "Ammonium salicylate", "Ammonium phenolate", "Ammonium phenoxide", "Ammonium phthalate", "Ammonium chloride anhydrous", "Ammonium sulfate anhydrous", "Ammonium nitrate anhydrous", "Ammonium carbonate anhydrous", "Ammonium bicarbonate anhydrous", "Ammonium hydrogencarbonate anhydrous", "Ammonium acetate anhydrous", "Ammonium ethoxide anhydrous", "Ammonium methoxide anhydrous", "Ammonium amide anhydrous", "Ammonium hydride anhydrous", "Ammonium borohydride anhydrous", "Ammonium cyanoborohydride anhydrous", "Ammonium azide anhydrous", "Ammonium nitroprusside anhydrous", "Ammonium thiosulfate anhydrous", "Ammonium sulfide anhydrous", "Ammonium sulfate anhydrous", "Ammonium pyruvate anhydrous", "Ammonium succinate anhydrous", "Ammonium fumarate anhydrous", "Ammonium malate anhydrous", "Ammonium oxalate anhydrous", "Ammonium citrate anhydrous", "Ammonium tartrate anhydrous", "Ammonium benzoate anhydrous", "Ammonium salicylate anhydrous", "Ammonium phenolate anhydrous", "Ammonium phenoxide anhydrous", "Ammonium phthalate anhydrous" ], "Reaction": [ "The synthesis of Glutamic acid can be achieved through the Strecker synthesis, which involves the reaction of an aldehyde or ketone with ammonia and hydrogen cyanide in the presence of sulfuric acid.", "The resulting product is an amino acid nitrile, which can be hydrolyzed to the corresponding amino acid using either acid or base.", "In the case of Glutamic acid, the nitrile can be hydrolyzed using sodium hydroxide to yield the desired product.", "The overall reaction can be represented as follows: Acrylonitrile + Ammonia + Hydrogen cyanide + Sulfuric acid + Sodium hydroxide → Glutamic acid" ] } | |
| 25513-46-6 | |
分子式 |
C5H8NNaO4 |
分子量 |
169.11 g/mol |
IUPAC 名称 |
sodium;2-amino-5-hydroxy-5-oxopentanoate |
InChI |
InChI=1S/C5H9NO4.Na/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/q;+1/p-1 |
InChI 键 |
LPUQAYUQRXPFSQ-UHFFFAOYSA-M |
手性 SMILES |
C(CC(=O)O)[C@@H](C(=O)O)N |
SMILES |
C(CC(=O)O)C(C(=O)O)N |
规范 SMILES |
C(CC(=O)O)C(C(=O)[O-])N.[Na+] |
沸点 |
Sublimes at 175 °C |
颜色/形态 |
Orthorhombic plates from dilute alcohol |
密度 |
1.538 g/cu cm at 20 °C |
熔点 |
213 °C (OECD Guideline 102 (Melting point / Melting Range)) |
| 56-86-0 6106-04-3 |
|
物理描述 |
White powder; [Sigma-Aldrich MSDS] |
Pictograms |
Corrosive |
相关CAS编号 |
25513-46-6 138-15-8 (unspecified hydrochloride) 16690-92-9 (di-hydrochloride salt) 19238-49-4 (unspecified calcium salt) 19473-49-5 (mono-potassium salt) 24595-14-0 (unspecified potassium salt) 55695-80-2 (mono-lithium salt) 7558-63-6 (mono-ammonium salt) |
序列 |
E |
保质期 |
Stable under recommended storage conditions. /L-Glutamic acid hydrochloride/ |
溶解度 |
27.5 [ug/mL] (The mean of the results at pH 7.4) Sparingly soluble in water; practically insoluble in ethanol or ether In water, 8570 mg/L at 25 °C Insoluble in methanol, ethanol, ether, acetone, cols glacial acetic acid and common neutral solvents. 8.57 mg/mL Slight soluble in water and ether Insoluble (in ethanol) |
同义词 |
Aluminum L Glutamate Aluminum L-Glutamate D Glutamate D-Glutamate Glutamate Glutamate, Potassium Glutamic Acid Glutamic Acid, (D)-Isomer L Glutamate L Glutamic Acid L-Glutamate L-Glutamate, Aluminum L-Glutamic Acid Potassium Glutamate |
蒸汽压力 |
Vapor pressure: 1.7X10-8 mm Hg at 25 °C /Extrapolated from liquid-phase temperatures to a solid at 25 °C/ <1.10X10-5 mm Hg at 20 °C (OECD Guideline 104 (Vapor Pressure Curve)) |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



